Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-: is an organic compound characterized by the presence of a benzene ring substituted with a bis(ethylthio)methyl group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- typically involves the introduction of the bis(ethylthio)methyl group and the fluorine atom onto the benzene ring. One common method involves the reaction of a benzene derivative with ethylthiol in the presence of a suitable catalyst to form the bis(ethylthio)methyl group. The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions .
Industrial Production Methods
Industrial production of Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to facilitate the desired chemical transformations .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bis(ethylthio)methyl group to the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bis(ethylthio)methyl group and the fluorine atom can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with DNA/RNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-(ethylthio)-4-methyl-: Similar structure but lacks the fluorine atom and has a methyl group instead.
Benzene, 1,4-bis(methylthio)-: Contains two methylthio groups but no fluorine atom.
Benzene, (methylthio)-: Contains a single methylthio group without the fluorine atom.
Eigenschaften
CAS-Nummer |
346592-31-2 |
---|---|
Molekularformel |
C11H15FS2 |
Molekulargewicht |
230.4 g/mol |
IUPAC-Name |
1-[bis(ethylsulfanyl)methyl]-4-fluorobenzene |
InChI |
InChI=1S/C11H15FS2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
NVIVINAFTVHZKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C1=CC=C(C=C1)F)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.